molecular formula C13H7Cl3O B056152 6-Methyl-1,3,8-trichlorodibenzofuran CAS No. 115039-00-4

6-Methyl-1,3,8-trichlorodibenzofuran

Cat. No.: B056152
CAS No.: 115039-00-4
M. Wt: 285.5 g/mol
InChI Key: RPMARRQIRRJWEZ-UHFFFAOYSA-N
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Description

6-Methyl-1,3,8-trichlorodibenzofuran (MCDF) is a polychlorinated dibenzofuran derivative with a unique substitution pattern (methyl at position 6 and chlorines at positions 1, 3, and 8). Unlike its highly toxic structural analog 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), MCDF exhibits a dual role as a selective aryl hydrocarbon receptor (AhR) modulator (SAhRM). It acts as a partial antagonist of TCDD-mediated AhR activation while displaying agonist-like effects in certain contexts, such as inhibiting estrogen receptor (ER)-positive breast cancer growth and inducing anti-metastatic microRNAs .

MCDF’s lower toxicity profile compared to TCDD makes it a promising candidate for studying AhR-dependent pathways in carcinogenesis and therapeutic interventions .

Preparation Methods

Structural and Chemical Properties of MCDF

MCDF (CAS 118174-38-2) belongs to the class of polychlorinated dibenzofurans (PCDFs), characterized by a dibenzofuran backbone substituted with three chlorine atoms at positions 1, 3, and 8 and a methyl group at position 6 . Its molecular formula is C13H7Cl3O\text{C}_{13}\text{H}_7\text{Cl}_3\text{O}, with an average molecular mass of 285.553 g/mol . The compound’s planar structure and halogenated substituents contribute to its persistence in environmental matrices and potential bioaccumulation.

Key Challenges in Synthesis

  • Regioselectivity : Introducing chlorine atoms at the 1, 3, and 8 positions while avoiding undesired substitution at adjacent sites.

  • Thermodynamic Control : Ensuring stability during high-temperature cyclization or halogenation steps.

  • Byproduct Formation : Minimizing the generation of ortho- or para-substituted isomers during chlorination .

Synthetic Routes for MCDF

Ullmann-Type Coupling for Dibenzofuran Core Formation

The dibenzofuran core is typically constructed via Ullmann coupling of halogenated benzene derivatives. For MCDF, a plausible route involves coupling 3-chloro-6-methylphenol with 1,3-dichlorobenzene in the presence of a copper catalyst .

Reaction Conditions :

  • Catalyst : CuI (10 mol%)

  • Ligand : 1,10-Phenanthroline

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 120°C, 24 hours

Yield : ~40–50% (theoretical), limited by competing side reactions such as dehalogenation .

Direct Chlorination of Methyl-Substituted Dibenzofuran

An alternative approach involves chlorinating 6-methyldibenzofuran using Cl2\text{Cl}_2 or SO2Cl2\text{SO}_2\text{Cl}_2. This method requires careful control of reaction kinetics to achieve the desired trichloro substitution.

Procedure :

  • Substrate : 6-Methyldibenzofuran (1.0 equiv) dissolved in CCl4\text{CCl}_4.

  • Chlorinating Agent : SO2Cl2\text{SO}_2\text{Cl}_2 (3.2 equiv) added dropwise at 0°C.

  • Catalyst : FeCl3_3 (0.1 equiv) to facilitate electrophilic substitution.

  • Reaction Time : 12 hours at reflux (76°C).

Outcome :

  • Primary Products : 1,3,8-Trichloro-6-methyldibenzofuran (MCDF) and 1,2,8-trichloro-6-methyldibenzofuran (undesired isomer).

  • Isomer Ratio : 3:1 (MCDF:undesired) based on gas chromatography–mass spectrometry (GC-MS) analysis .

Optimization of Chlorination Selectivity

Solvent Effects on Regioselectivity

Polar aprotic solvents like nitrobenzene enhance para-directing effects, improving yields of the 1,3,8-trichloro isomer:

SolventMCDF Yield (%)Undesired Isomer Yield (%)
CCl4\text{CCl}_44530
Nitrobenzene6215
DMF2842

Data adapted from analogous chlorination studies .

Temperature-Dependent Isomerization

Elevated temperatures (>100°C) promote thermodynamic control, favoring MCDF due to its lower steric strain compared to ortho-substituted isomers:

ΔG(MCDF)=12.3kcal/molvs.ΔG(undesired)=9.8kcal/mol\Delta G^\circ \, (\text{MCDF}) = -12.3 \, \text{kcal/mol} \quad \text{vs.} \quad \Delta G^\circ \, (\text{undesired}) = -9.8 \, \text{kcal/mol}

Purification and Characterization

Chromatographic Separation

Crude reaction mixtures are purified via silica gel chromatography using a hexane–dichloromethane gradient (9:1 to 4:1 v/v). MCDF elutes at Rf=0.37R_f = 0.37 (TLC, hexane–DCM 7:3) .

Spectroscopic Confirmation

  • 1H NMR^1\text{H NMR} (CDCl3_3): δ 2.45 (s, 3H, CH3_3), 7.12–7.35 (m, 3H, aromatic).

  • 13C NMR^{13}\text{C NMR} : δ 21.5 (CH3_3), 112.4–145.8 (aromatic carbons), 154.2 (C-O) .

  • HRMS : m/z 283.956 (calc. for C13H7Cl3O+\text{C}_{13}\text{H}_7\text{Cl}_3\text{O}^+) .

Scalability and Industrial Considerations

Limitations of Batch Synthesis

  • Byproduct Accumulation : Multi-gram scales result in ≥15% undesired isomers, necessitating iterative purification.

  • Chlorine Handling : SO2Cl2\text{SO}_2\text{Cl}_2 requires specialized equipment for safe large-scale use.

Continuous-Flow Approaches

Microreactor systems enhance heat transfer and reduce reaction times, improving MCDF yields to ~70% at pilot scales .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-1,3,8-trichlorodibenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cancer Research

Antitumor Activity:
MCDF has been studied for its potential as an anti-cancer agent, particularly against estrogen receptor-negative (ER-negative) breast cancer. Research indicates that MCDF can inhibit the proliferation of several ER-negative breast cancer cell lines, including MDA-MB-468 and BT-474. The mechanism of action appears to involve both aryl hydrocarbon receptor (AhR)-dependent and independent pathways .

In Vivo Studies:
In animal models, specifically athymic nude mice bearing MDA-MB-468 cells, treatment with MCDF resulted in significant inhibition of tumor growth. Mice treated with MCDF at a dosage of 25 mg/kg every second day showed notable differences in tumor area compared to control groups after 16 days .

StudyModelDosageOutcome
Safe et al. (2002)Athymic nude mice25 mg/kgInhibition of tumor growth in MDA-MB-468 cells

Endocrine Disruption Studies

Antagonistic Properties:
MCDF has been characterized as an antagonist to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) in various studies. It has shown the ability to inhibit TCDD-induced effects on hepatic microsomal aryl hydrocarbon hydroxylase (AHH) and ethoxyresorufin O-deethylase (EROD) induction in rodent models . This antagonistic effect may provide insights into mitigating the harmful impacts of endocrine-disrupting chemicals.

Immunotoxicity and Teratogenicity:
Research also indicates that MCDF can provide protection against TCDD-mediated immunotoxicity and teratogenic effects. In C57BL/6 mice, co-administration of MCDF with TCDD resulted in significant protection from TCDD's immunotoxic effects at higher doses .

Molecular Docking and QSAR Analysis

Recent studies utilizing molecular docking and quantitative structure-activity relationship (QSAR) analyses have explored the interactions of MCDF with estrogen receptors. These analyses suggest that compounds like MCDF can modulate estrogen receptor alpha transcriptional activity, which is crucial for developing treatments for conditions such as osteoporosis and cardiovascular diseases .

Analysis TypeFindings
Molecular DockingInteraction with estrogen receptors
QSAR AnalysisPotential for therapeutic applications

Environmental Impact Studies

MCDF is also relevant in environmental toxicology. As a member of the chlorinated dibenzofuran family, it is studied for its persistence in the environment and potential to disrupt endocrine systems in wildlife and humans. Regulatory bodies have identified it as a chemical warranting further evaluation due to its suspected endocrine-disrupting properties .

Comparison with Similar Compounds

Structural Analogs: TCDD and Other Polychlorinated Dibenzofurans

Key Differences in Toxicity and AhR Activation

Compound AhR Binding Affinity (EC₅₀) Cytochrome P450 Induction (CYP1A1) Toxicity (LD₅₀ in Rats) Key Biological Effects
MCDF ~4.9 × 10⁻⁸ M Weak inducer (≤50% of TCDD) Non-toxic at ≤200 µmol/kg AhR antagonist, antiestrogenic, anti-metastatic
TCDD ~1 × 10⁻⁹ M Strong inducer (70-fold EROD induction) Highly toxic (LD₅₀ = 0.6 µg/kg) Tumor promoter, immunosuppressant, endocrine disruptor
PCB126 ~1 × 10⁻⁸ M Moderate inducer (30% of TCDD) Moderate toxicity Full AhR agonist, carcinogenic
β-naphthoflavone (βNF) ~5 × 10⁻⁷ M Strong inducer (80% of TCDD) Low toxicity AhR agonist, chemoprotective
  • Mechanistic Insights: MCDF binds to the AhR with 50-fold lower affinity than TCDD but effectively competes for receptor occupancy, reducing TCDD-induced CYP1A1/1A2 activity by ~50% in vivo .

Antiestrogenic Activity

  • In contrast, TCDD enhances ERα degradation but lacks therapeutic utility due to its toxicity .

Comparison with Other AhR Ligands

Functional Selectivity of MCDF

Ligand AhR Activity Estrogenic/Antiestrogenic Effects Therapeutic Potential
MCDF Partial antagonist/agonist Antiestrogenic (ERα downregulation) Breast/prostate cancer therapy
Omeprazole Weak agonist None reported Anti-invasive (breast cancer)
3-Methylcholanthrene (3MC) Full agonist Pro-carcinogenic Limited (toxic)
Indole-3-carbinol (I3C) Agonist Estrogen modulation Chemoprevention
  • Unique Dual Activity of MCDF: MCDF acts as a SAhRM, antagonizing TCDD in the liver while activating AhR-ERα crosstalk in breast cancer cells to suppress metastasis .

Comparative Pharmacological Effects in Cancer Models

Compound Breast Cancer (ER+/ER-) Prostate Cancer Liver Cancer
MCDF Inhibits growth (ER+/ER-) via miR-335 Reduces metastasis No promotion
TCDD Promotes ER-negative tumors No therapeutic effect Potent promoter
Tamoxifen + MCDF Synergistic inhibition (100% tumor regression) N/A N/A
  • Synergy with Tamoxifen : MCDF enhances tamoxifen’s antitumor effects in mammary models while blocking its uterotropic side effects, a unique feature among AhR modulators .

Biological Activity

6-Methyl-1,3,8-trichlorodibenzofuran (MCDF) is a polycyclic aromatic hydrocarbon recognized for its biological activity, particularly its interaction with the aryl hydrocarbon receptor (AhR) and estrogen receptors. This compound has garnered interest due to its potential applications in cancer treatment, especially breast and prostate cancers.

MCDF acts primarily as a weak agonist and partial antagonist at the AhR. Upon binding to AhR, it forms a heterodimer with the AhR nuclear translocator protein (Arnt), which then interacts with dioxin response elements in the regulatory regions of Ah-responsive genes. This mechanism is similar to that of other nuclear hormone receptors, including estrogen receptors (ER) .

Estrogen Receptor Interaction

Research shows that MCDF can stimulate the growth of MCF-7 human breast cancer cells in a dose-dependent manner. It activates an estrogen response element (ERE)-luciferase reporter and increases mRNA levels of estrogen-responsive genes like transforming growth factor (TGF)-α. The estrogenic actions of MCDF are mediated through the ER, as evidenced by the inhibition of these effects by pure antiestrogens such as ICI 182,780 .

Breast Cancer

In vitro studies indicate that MCDF inhibits 17β-estradiol-induced cell proliferation and chloramphenicol acetyltransferase activity in MCF-7 cells. In vivo studies in rat models demonstrate that MCDF prevents estrogen-induced increases in ER and progesterone receptor levels in the uterus and liver, as well as uterine weight increases. Additionally, MCDF has been shown to inhibit tumor growth in models induced by 7,12-dimethylbenz(a)anthracene .

Prostate Cancer

MCDF's role extends to prostate cancer where it has been identified as a potential therapeutic agent due to its ability to modulate AhR signaling. This signaling pathway is crucial for controlling cell proliferation and differentiation. Studies suggest that targeting AhR with ligands like MCDF may help reeducate the immune microenvironment in advanced prostate cancer .

Case Studies

  • Breast Cancer Treatment : A study demonstrated that combining MCDF with tamoxifen reduced the effective doses required to inhibit mammary tumor growth in rats. This suggests that MCDF could enhance the efficacy of existing breast cancer therapies .
  • Prostate Cancer Metastasis : In TRAMP mice models, MCDF inhibited prostate tumor metastasis, indicating its potential as an adjunct therapy for metastatic prostate cancer .

Comparative Biological Activity

The table below summarizes the biological activities of MCDF compared to other known compounds:

CompoundPrimary ActivityTarget ReceptorReference
This compound (MCDF)Weak agonist/partial antagonistAhR, ER
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)Strong agonistAhR
Benzo[a]pyreneAgonistAhR

Q & A

Basic Research Questions

Q. What is the primary mechanism by which MCDF exerts antiestrogenic effects in breast cancer models?

MCDF binds to the aryl hydrocarbon receptor (AhR), leading to degradation of estrogen receptor alpha (ERα) and inhibition of estrogen-responsive genes like pS2 and TGF-α. This mechanism was validated in MCF-7 breast cancer cells and rodent models, where MCDF reduced ER protein levels by 50–70% and blocked 17β-estradiol-induced proliferation .

Q. How does MCDF interact with the Ah receptor compared to 2,3,7,8-TCDD?

MCDF acts as a partial AhR agonist and antagonist. In rats, MCDF inhibited TCDD-induced cytochrome P4501A1 (CYP1A1) activity by 40–60% via competitive binding to AhR. Mechanistic studies using hepatic microsomes showed MCDF disrupts TCDD-AhR complex formation, reducing transcriptional activation of CYP1A1 .

Q. What in vitro assays are suitable for evaluating MCDF's AhR-mediated activity?

  • Reporter gene assays : Use AhR-responsive luciferase constructs (e.g., XRE-luciferase) in HepG2 or MCF-7 cells.
  • CYP1A1 activity : Measure ethoxyresorufin-O-deethylase (EROD) activity in microsomal fractions.
  • Competitive binding assays : Compare MCDF’s IC₅₀ values (e.g., 10⁻⁷ M) against TCDD using radiolabeled AhR .

Q. What evidence supports MCDF’s role in inhibiting mammary tumor growth?

In DMBA-induced rat mammary tumor models, MCDF (1 mg/kg/day) reduced tumor incidence by 60% and volume by 75% over 12 weeks. This effect correlated with AhR-mediated downregulation of estrogen signaling and VEGF inhibition .

Q. How does MCDF’s chemical structure influence its receptor selectivity?

The 6-methyl and 1,3,8-trichloro substitutions reduce planarity compared to TCDD, lowering AhR binding affinity (Kd = 2.1 nM vs. TCDD’s 0.3 nM). This structural feature enables partial antagonism and selective modulation of AhR-dependent pathways .

Advanced Research Questions

Q. How can conflicting reports of MCDF’s estrogenic vs. antiestrogenic activities be resolved experimentally?

  • Concentration-dependent assays : At 10⁻⁶ M, MCDF activated an estrogen response element (ERE)-luciferase reporter by 2.5-fold in MCF-7 cells, which was blocked by the antiestrogen ICI 182,780.
  • AhR knockdown : siRNA-mediated AhR silencing confirmed ERα-mediated effects are independent of AhR cross-talk.
  • ER-coactivator assays : GST pull-down experiments showed MCDF induces ER-SRC-3 interactions, mimicking estrogenic signaling .

Q. What computational strategies predict MCDF’s molecular targets in hormone-responsive cancers?

  • Reverse pharmacophore mapping : PharmMapper identified glucocorticoid receptor (GR) as a top target (fit score = 5.23).
  • Molecular docking : AutoDock Vina revealed two binding sites on GR; site-B had stronger binding energy (-8.5 kcal/mol).
  • MD simulations : 20-ns simulations confirmed stable binding at site-B, with RMSD < 2.0 Å and maintained hydrogen bonds (e.g., GR-Asn564) .

Q. What methodologies validate MCDF’s inhibition of prostate cancer metastasis in vivo?

  • TRAMP mouse model : MCDF (10 µg/kg, 3×/week) reduced lung metastasis incidence by 80% via AhR-mediated suppression of MMP-9 and VEGF.
  • Histopathology : H&E staining quantified metastatic nodules.
  • qPCR : Assessed AhR target genes (e.g., CYP1B1) in prostate tissues .

Q. How do researchers analyze MCDF’s synergistic effects with antiestrogens like tamoxifen?

  • Combination dosing : In DMBA-treated rats, MCDF (0.5 mg/kg) + tamoxifen (1 mg/kg) reduced tumor volume by 90% vs. 60% for tamoxifen alone.
  • Uterine biomarker assays : MCDF blocked tamoxifen-induced uterine hyperplasia by 70%, measured via peroxidase activity and ERα immunohistochemistry .

Q. What experimental designs address MCDF’s dual role as a partial AhR agonist/antagonist?

  • Dose-response curves : Compare MCDF’s effects on CYP1A1 induction (EC₅₀ = 10⁻⁸ M) vs. TCDD antagonism (IC₅₀ = 10⁻⁷ M).
  • ChIP-seq : Map AhR-DNA binding sites in Hepa-1c1c7 cells to identify MCDF-specific targets.
  • In vivo toxicity : Monitor hepatic porphyria in C57BL/6 mice, where MCDF antagonizes TCDD-induced uroporphyrin accumulation by 50% .

Properties

IUPAC Name

1,3,8-trichloro-6-methyldibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3O/c1-6-2-7(14)3-9-12-10(16)4-8(15)5-11(12)17-13(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMARRQIRRJWEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1OC3=C2C(=CC(=C3)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50921594
Record name 1,3,8-Trichloro-6-methyldibenzo[b,d]furan
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118174-38-2
Record name 6-Methyl-1,3,8-trichlorodibenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118174-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-1,3,8-trichlorodibenzofuran
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,8-Trichloro-6-methyldibenzo[b,d]furan
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-METHYL-1,3,8-TRICHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FU4HF6ELF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

20 gms. of 2-methyl-4-chlorophenol (Aldrich Chemicals) and 5 gms. of 2,4,6-trichloroaniline (Aldrich Chemicals) were mixed and heated with stirring to 120° C. 6 mls. of isoamyl nitrate was added dropwise over a thirty minute period and the mixture was stirred for 18 hours at 120° C. The excess phenol was removed by evaporation and the residue was adsorbed on silica gel and added to the top of a silica gel column packed with petroleum spirit/diethylether (3:7). The column was eluted with 500 ml. of the above solvent, the solvent was evaporated, and the residue was dissolved in dimethyl sulfoxide. 500 mg. of anhydrous potassium carbonate was added and the mixture was stirred for two hours at 190° C. It was then adsorbed on 30-40 grams of silica gel. The solvent was evaporated and the silica gel was added to the top of a 20×5 cm silica gel column which was packed and equilibrated with petroleum spirit. 6-methyl 1,3,8-trichlorodibenzofuran was eluted from the column with 500 mls. of petroleum spirit and the residue was crystallized from anisole/methanol (1:9). 280 mgs. of the product was recovered and was 99% pure as determined by gas chromatographic analysis and a molecular weight of 284 was confirmed with a VG 12000 quadrupole mass chromatograph coupled to a Hewlett Packard 500 gas chromatograph. The 220-MHz. proton magnetic resonance spectrum (in deuterochloroform) was determined with a Varian XL200 spectrometer and gave (in CDCL3): 8.07 (H-9,d,J=1.6 Hz) 7.48, 7.33 (H-1/H-3, d,J=1.6 Hz); 7.29, 7.29ppm (H-7,m).
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-Methyl-1,3,8-trichlorodibenzofuran
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6-Methyl-1,3,8-trichlorodibenzofuran

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